molecular formula C15H19NO3 B13221927 3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one

3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one

Cat. No.: B13221927
M. Wt: 261.32 g/mol
InChI Key: UVEDUDGIZMSQTB-UHFFFAOYSA-N
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Description

3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one involves several steps. One common method includes the reaction of 4-ethoxybenzaldehyde with acetylacetone in the presence of a base to form the intermediate 4-ethoxyphenyl-3-buten-2-one. This intermediate then undergoes cyclization with piperidine under acidic conditions to yield the final product .

Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration .

Scientific Research Applications

3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive piperidine derivatives.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of biochemical pathways .

Comparison with Similar Compounds

3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one can be compared with other piperidine derivatives, such as:

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

3-acetyl-1-(4-ethoxyphenyl)piperidin-2-one

InChI

InChI=1S/C15H19NO3/c1-3-19-13-8-6-12(7-9-13)16-10-4-5-14(11(2)17)15(16)18/h6-9,14H,3-5,10H2,1-2H3

InChI Key

UVEDUDGIZMSQTB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCC(C2=O)C(=O)C

Origin of Product

United States

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